

Iem 1460 and its Interaction with NMDA Receptors: A Technical Guide

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Compound of Interest

Compound Name: Iem 1460

Cat. No.: B1662290

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Abstract

Iem 1460, a dicationic adamantane derivative, is a well-documented selective blocker of Ca^{2+} -permeable α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that lack the GluA2 subunit. While its effects on AMPA receptors are extensively characterized, **Iem 1460** is also known to interact with N-methyl-D-aspartate (NMDA) receptors. This technical guide provides an in-depth overview of the current understanding of the interaction between **Iem 1460** and NMDA receptors, consolidating available data on its mechanism of action, and outlining experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers in neuroscience and pharmacology investigating glutamatergic neurotransmission and developing novel therapeutics.

Introduction to Iem 1460

Iem 1460 is a synthetic compound belonging to the class of adamantane derivatives, which are known for their diverse pharmacological activities, including modulation of ion channels. Its primary application in neuroscience research is as a selective antagonist for Ca^{2+} -permeable AMPA receptors, making it a valuable tool for dissecting the roles of these specific receptors in synaptic plasticity and excitotoxicity.^{[1][2][3][4]} However, its activity is not strictly limited to AMPA receptors, as several studies have reported its ability to block NMDA receptor-mediated currents.^{[1][5]} Understanding this dual activity is crucial for the accurate interpretation of

experimental results and for exploring the broader therapeutic potential of **lem 1460** and related compounds.

Chemical Properties of lem 1460

A clear understanding of the physicochemical properties of **lem 1460** is fundamental for its use in experimental settings.

Property	Value	Reference
IUPAC Name	N,N,N-trimethyl-5-[(tricyclo[3.3.1.1 ^{3,7}]dec-1-ylmethyl)amino]-1-pentanaminium bromide hydrobromide	[1]
Molecular Formula	C ₁₉ H ₃₈ Br ₂ N ₂	[1]
Molecular Weight	454.33 g/mol	[2]
CAS Number	121034-89-7	[2]
Solubility	Soluble in water and DMSO	[2]

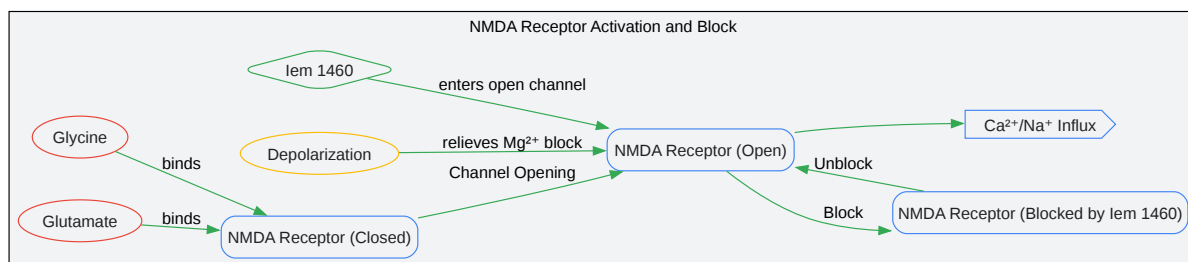
Interaction with NMDA Receptors

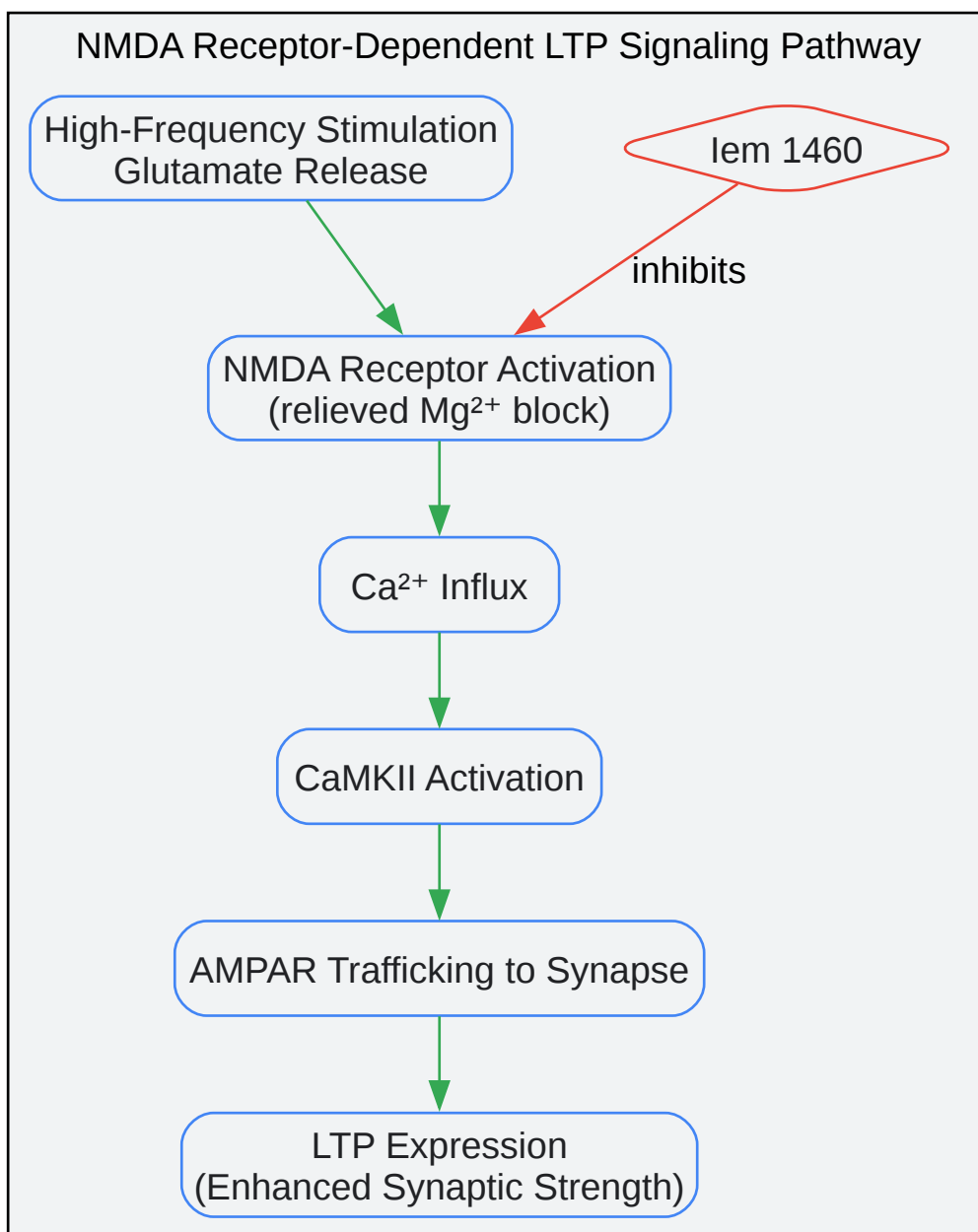
The interaction of **lem 1460** with NMDA receptors is characterized by a voltage-dependent open-channel block. This mechanism is typical for many adamantane derivatives, including the clinically used NMDA receptor antagonist, memantine.[3]

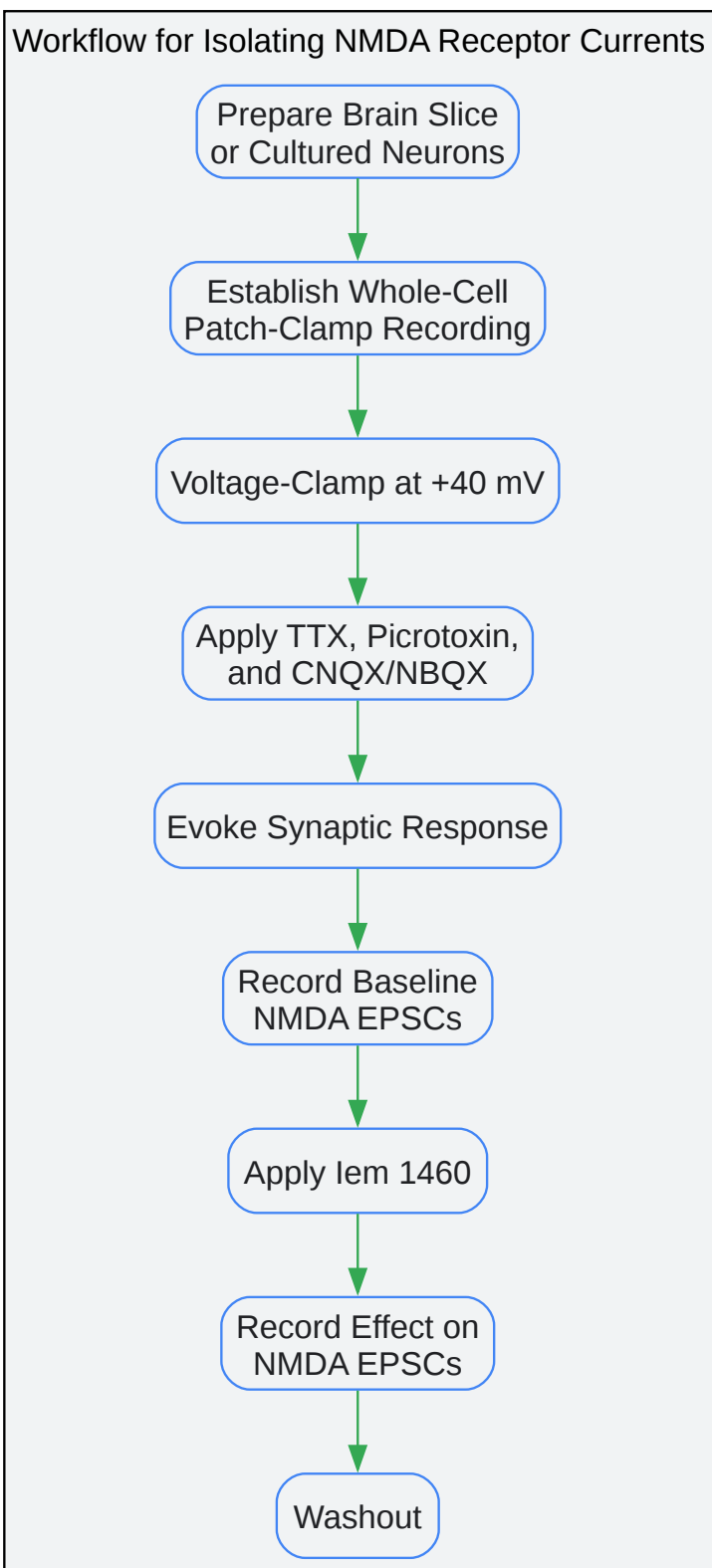
Mechanism of Action

lem 1460 acts as a non-competitive antagonist at the NMDA receptor. As an open-channel blocker, it enters and occludes the ion channel pore when the receptor is in its active, open state. This requires prior binding of the co-agonists, glutamate and glycine (or D-serine), and depolarization of the neuronal membrane to relieve the voltage-dependent magnesium (Mg²⁺) block. The positively charged **lem 1460** molecule is drawn into the channel pore, where it physically obstructs the flow of ions, primarily Na⁺ and Ca²⁺.

The voltage dependency of the block implies that the binding and/or unbinding of **Iem 1460** from its site within the channel pore is influenced by the transmembrane electrical potential.







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